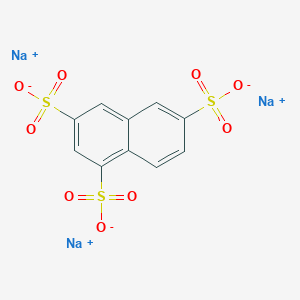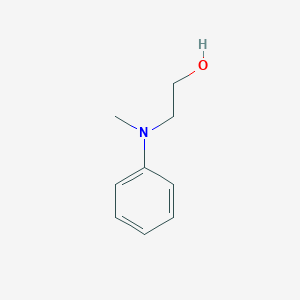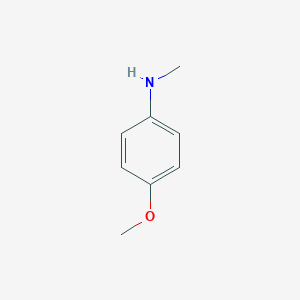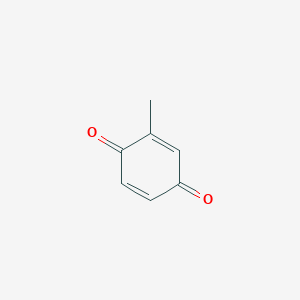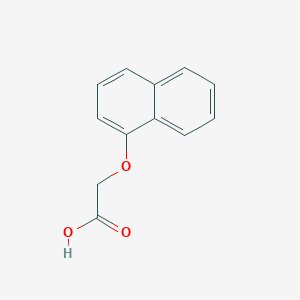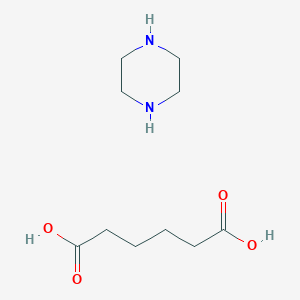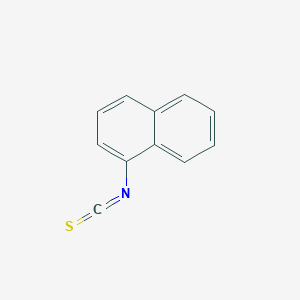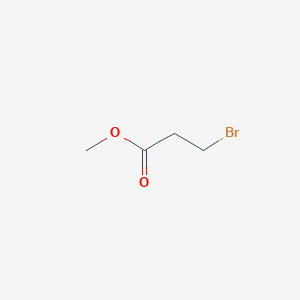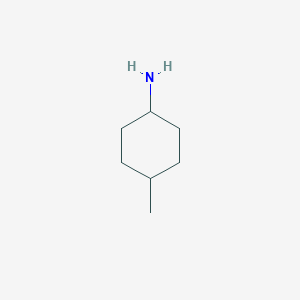
3-Oxotirucalla-7,24-dien-21-oic acid
Vue d'ensemble
Description
3-Oxotirucalla-7,24-dien-21-oic acid is a natural triterpenoid compound that has been isolated from various plant species, including the roots of Black Cohosh and the stem bark of Stereospermum acuminatissimum . This compound has garnered significant interest due to its potent cytotoxicity against certain cancer cell lines, such as MCF-7 breast adenocarcinoma cells .
Mécanisme D'action
Target of Action
3-Oxotirucalla-7,24-dien-21-oic acid is a natural product that can be isolated from the stem bark of Stereospermum acuminatissimum . It has been found to exhibit potent cytotoxicity against MCF-7 cell lines , suggesting that its primary targets may be components of these cells.
Mode of Action
Its cytotoxicity against mcf-7 cell lines suggests that it may interact with cellular components in a way that inhibits cell growth or induces cell death .
Biochemical Pathways
Its cytotoxic activity suggests that it may interfere with pathways involved in cell growth and survival .
Result of Action
The primary known result of the action of this compound is its cytotoxic effect on MCF-7 cell lines . This suggests that the compound may have potential as an anticancer agent, particularly in the treatment of cancers that involve these cells.
Analyse Biochimique
Biochemical Properties
It is known to interact with various biomolecules in the cell, leading to its cytotoxic effects
Cellular Effects
3-Oxotirucalla-7,24-dien-21-oic acid has been shown to have significant effects on various types of cells. In particular, it has been found to exhibit potent cytotoxicity against the MCF-7 human breast adenocarcinoma cell line
Molecular Mechanism
It is known to exert its effects at the molecular level, likely involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Oxotirucalla-7,24-dien-21-oic acid can be isolated from natural sources through extraction and purification processes. For instance, it has been isolated from the dichloromethane extract of the stem of Luvunga scandens . The isolation process typically involves solvent extraction, followed by chromatographic techniques to purify the compound.
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction from natural sources. Further research and development are needed to establish efficient and cost-effective industrial production methods.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxotirucalla-7,24-dien-21-oic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Various nucleophiles can be used in substitution reactions to introduce different functional groups into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
3-Oxotirucalla-7,24-dien-21-oic acid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: The compound is used as a starting material for synthesizing various derivatives with potential biological activities.
Biology: It serves as a tool for studying cellular processes and mechanisms due to its cytotoxic effects on cancer cell lines.
Medicine: Research has shown its potential as an antitumor agent, particularly against breast cancer cells
Industry: While industrial applications are still under exploration, the compound’s unique properties make it a candidate for developing new pharmaceuticals and bioactive agents.
Comparaison Avec Des Composés Similaires
3-Oxotirucalla-7,24-dien-21-oic acid is part of a broader class of triterpenoids, which includes compounds like 3α-Hydroxytirucalla-7,24-dien-21-oic acid and 3-oxotirucalla-8,24-dien-21-oic acid . These compounds share similar structural features but differ in their functional groups and biological activities.
3α-Hydroxytirucalla-7,24-dien-21-oic acid: This compound has a hydroxyl group at the 3-position, which may influence its solubility and reactivity.
3-oxotirucalla-8,24-dien-21-oic acid: This variant has a different double bond position, which can affect its chemical behavior and biological effects.
The uniqueness of this compound lies in its specific structure and potent cytotoxicity against cancer cells, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
(2S)-6-methyl-2-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,11,20-22,24H,8,10,12-18H2,1-7H3,(H,32,33)/t20-,21-,22-,24-,28+,29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHNHGARAGBCRY-ZYHXIRFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@H]([C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101002701 | |
| Record name | 3-Oxolanosta-7,24-dien-21-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82464-35-5 | |
| Record name | 3-Oxotirucalla-7,24-dien-21-oic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082464355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxolanosta-7,24-dien-21-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of 3-Oxotirucalla-7,24-dien-21-oic acid?
A1: this compound has demonstrated inhibitory activity against human immunodeficiency virus type 1 (HIV-1) protease []. It has also shown cytotoxic activity against various cancer cell lines, including human lung adenocarcinoma A549, THP-1 human monocytic leukemia cells [], human breast adenocarcinoma cell line (MCF-7), and human oral cancer HSC-3 cells [, ].
Q2: How does the structure of this compound relate to its observed activities?
A2: While the exact mechanisms of action are still under investigation, the triterpenoid structure of this compound is likely key to its biological activities. Triterpenoids are known to interact with various cellular targets, potentially explaining the diverse effects observed [, , , ].
Q3: What research has been done on the effect of this compound on CD8+ T cell recovery in HIV-1 patients?
A3: A study investigated the impact of this compound on CD8+ T cell recovery in HIV-1 infected individuals. Results indicated a greater tendency for CD8+ T cell recovery in patients with lower baseline CD8+ T cell counts after 48 weeks of treatment, suggesting potential as a therapeutic agent in this context [].
Q4: From which natural sources can this compound be isolated?
A4: this compound has been isolated from various plant sources, including the wood of Xanthoceras sorbifolia [], the stem bark of Stereospermum acuminatissimum [], and the stems of Eurycorymbus cavaleriei []. Notably, it has also been found in the Luvunga scandens plant, commonly known as ‘Mengkurat Jakun’ [, , ].
Q5: What are the potential implications of the observed cytotoxic activity of this compound?
A5: The cytotoxic effects of this compound against various cancer cell lines suggest potential applications in anti-cancer therapies [, , ]. Further research is needed to determine its efficacy and safety in relevant in vivo models and clinical settings.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


